

A Technical Guide to 1,4-Dimethoxybutane (CAS: 13179-96-9)

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Reference for Researchers and Drug Development Professionals

Introduction: **1,4-Dimethoxybutane**, identified by the CAS number 13179-96-9, is a bifunctional organic compound recognized for its utility as a versatile solvent and a key synthetic intermediate.[1] Its structure, which features a four-carbon aliphatic chain flanked by two methoxy groups, provides it with excellent solvating properties for a variety of non-polar to moderately polar substances. This makes it particularly valuable in organometallic transformations such as Grignard and lithiation reactions.[1] Beyond its role as a solvent, it serves as a stable, protected form of **1,4-butanediol** and acts as a four-carbon synthon in complex organic synthesis, including the construction of polymers and dendrimers.[1] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for professionals in research and development.

Physicochemical and Computational Properties

The fundamental properties of **1,4-Dimethoxybutane** are summarized below. This data is critical for experimental design, reaction optimization, and safety assessments.



Property	Value	Reference(s)
Molecular Formula	C6H14O2	[1][2][3][4][5]
Molecular Weight	118.17 g/mol	[2][4][5]
IUPAC Name	1,4-dimethoxybutane	[1][5]
Synonyms	Butane, 1,4-dimethoxy-; tetramethyleneglycol dimethyl ether	[3][4]
Boiling Point	131 °C	[3]
Density (Predicted)	0.842 ± 0.06 g/cm ³	[3]
Octanol/Water Partition Coefficient (LogP)	1.0594	[2][3]
Topological Polar Surface Area (TPSA)	18.46 Ų	[2]
Rotatable Bonds	5	[2]
Hydrogen Bond Acceptors	2	[2]
Hydrogen Bond Donors	0	[2]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **1,4- Dimethoxybutane**.



Technique	Key Data / Peaks	Reference(s)
¹ H NMR	δ 3.3–3.4 ppm (singlet, 6H, - OCH ₃ groups); δ 1.5–1.7 ppm (multiplet, 4H, internal -CH ₂ -groups)	[1]
¹³ C NMR	δ 56–58 ppm (-OCH ₃ carbons); δ 70–72 ppm (etherlinked -CH ₂ - carbons)	[1]
Mass Spectrometry (EI)	Key fragments at $m/z = 45$ (base peak), 58, 71, 86.	[4][5]

Synthesis and Experimental Protocols

1,4-Dimethoxybutane can be synthesized through several established routes. The Williamson ether synthesis is a common and reliable laboratory-scale method.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of **1,4-Dimethoxybutane** from **1,4-**dibromobutane and sodium methoxide.[1]

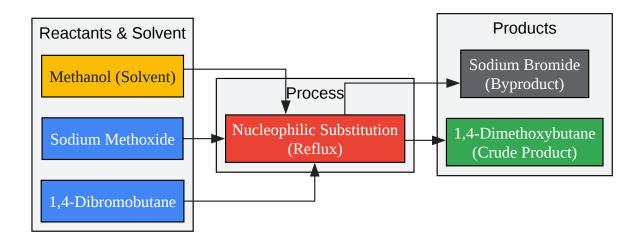
Materials:

- 1,4-dibromobutane
- Sodium methoxide (solid or as a solution in methanol)
- Anhydrous methanol (solvent)
- Inert gas (Nitrogen or Argon)
- Standard reflux apparatus (round-bottom flask, condenser, heating mantle)
- Magnetic stirrer

Procedure:



- Setup: Assemble the reflux apparatus under an inert atmosphere. Ensure all glassware is dry.
- Reagent Addition: In the round-bottom flask, dissolve sodium methoxide in anhydrous methanol with stirring. This is an exothermic process. Allow the solution to cool to room temperature.
- Nucleophilic Substitution: Add 1,4-dibromobutane dropwise to the sodium methoxide solution while stirring.
- Reaction: Heat the mixture to reflux and maintain for several hours until TLC or GC-MS
 analysis indicates the consumption of the starting material.
- Workup: Cool the reaction mixture to room temperature. Filter to remove the sodium bromide precipitate.
- Solvent Removal: Remove the methanol from the filtrate using a rotary evaporator.
- Purification: The resulting crude product can be purified by fractional distillation under reduced pressure to yield high-purity **1,4-Dimethoxybutane**.[1]



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Diagram 1: Williamson Ether Synthesis Workflow for **1,4-Dimethoxybutane**.

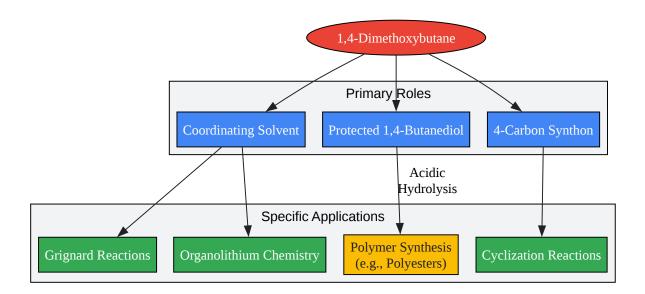


Applications in Research and Drug Development

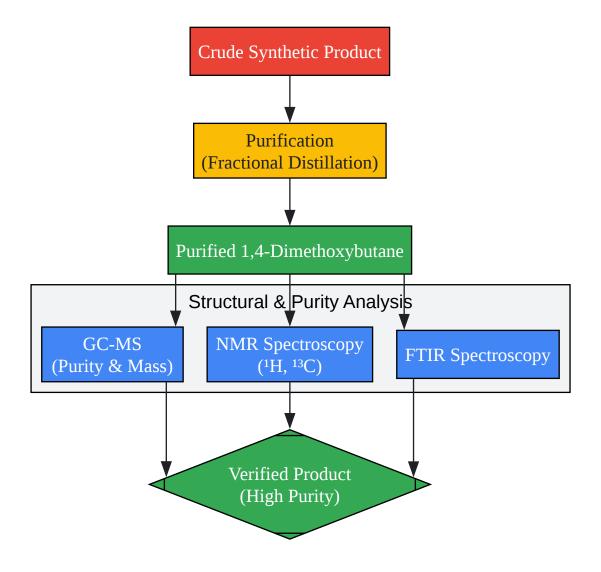
The unique structure of **1,4-Dimethoxybutane** makes it a valuable tool in several areas of chemical research and development.

- Coordinating Solvent: The ether oxygen atoms can coordinate with metal cations, making it an effective solvent for stabilizing reactive organometallic species in reactions like Grignard reagent formation and lithiations.[1]
- Synthetic Building Block: It serves as a protected version of 1,4-butanediol. The methoxy groups are stable to many reagents but can be cleaved under acidic conditions to reveal the diol functionality, which is a key monomer in polymer chemistry.[1]
- Four-Carbon Synthon: The molecule can act as a latent electrophile and a four-carbon building block in various cyclization and annulation reactions, enabling the construction of complex molecular scaffolds.[1]
- Materials Science: It is employed as a precursor in the synthesis of advanced materials, including polymers, dendrimers, and other macromolecular structures.[1]









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References

- 1. 1,4-Dimethoxybutane | High-Purity Reagent | RUO [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. 1,4-DIMETHOXYBUTANE | lookchem [lookchem.com]
- 4. Butane, 1,4-dimethoxy- [webbook.nist.gov]



- 5. 1,4-Dimethoxybutane | C6H14O2 | CID 518727 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to 1,4-Dimethoxybutane (CAS: 13179-96-9)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078858#1-4-dimethoxybutane-cas-number-13179-96-9]

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